6-Nitrobenzo[d]thiazole-2-carboxylic acid
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Overview
Description
6-Nitrobenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a nitro group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
The synthesis of 6-Nitrobenzo[d]thiazole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-nitroaniline with potassium thiocyanate in the presence of bromine and acetic acid . This reaction forms 6-nitrobenzo[d]thiazol-2-amine, which can then be oxidized to the carboxylic acid derivative. Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, including the use of microwave irradiation and one-pot multicomponent reactions .
Chemical Reactions Analysis
6-Nitrobenzo[d]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.
Condensation: The carboxylic acid group can participate in condensation reactions to form amides and esters.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and acyl chlorides or anhydrides for condensation reactions. Major products formed from these reactions include 6-aminobenzo[d]thiazole-2-carboxylic acid and various amide derivatives .
Scientific Research Applications
6-Nitrobenzo[d]thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Derivatives of this compound have shown potential as anti-tubercular, anti-tumor, and antimicrobial agents
Industry: It is used in the production of dyes and as a precursor for various pharmaceuticals.
Mechanism of Action
The biological activity of 6-Nitrobenzo[d]thiazole-2-carboxylic acid is primarily due to its ability to interact with specific molecular targets. For instance, its anti-tubercular activity is attributed to the inhibition of the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
6-Nitrobenzo[d]thiazole-2-carboxylic acid can be compared with other benzothiazole derivatives such as:
2-Amino-6-nitrobenzothiazole: Similar structure but with an amino group instead of a carboxylic acid group.
Benzothiazole-6-carboxylic acid: Lacks the nitro group, which significantly alters its biological activity.
2-Methyl-4-nitrobenzothiazole: Contains a methyl group at the 2-position instead of a carboxylic acid group
The presence of both the nitro and carboxylic acid groups in this compound makes it unique, providing a combination of electronic and steric effects that influence its reactivity and biological activity.
Biological Activity
6-Nitrobenzo[d]thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological activities, and potential applications in various fields, including medicinal and industrial chemistry.
Chemical Structure and Properties
This compound features a benzothiazole core with a nitro group at the 6-position and a carboxylic acid at the 2-position. This unique structure contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C8H6N2O3S |
Molecular Weight | 198.21 g/mol |
Solubility | Soluble in DMSO, slightly soluble in water |
Melting Point | 220-222 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and ionic interactions with proteins, influencing their function.
Key Mechanisms:
- Enzyme Inhibition : It has been shown to inhibit DprE1, an essential enzyme for mycobacterial cell wall biosynthesis, highlighting its potential as an anti-tubercular agent.
- Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 (promyelocytic leukemia) and A549 (lung carcinoma), with IC50 values indicating moderate to high potency .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, compounds derived from this structure have shown promising results against several cancer cell lines:
Cell Line | Compound | IC50 (µM) |
---|---|---|
HL-60 | This compound | 19.0 |
A549 | Various derivatives | 28.0 |
These findings suggest that the compound's structural features contribute to its ability to inhibit tumor growth effectively .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis, similar to its action against mycobacteria .
Other Biological Activities
In addition to its antitumor and antimicrobial properties, this compound has been investigated for:
- Anti-inflammatory effects : Showing potential in reducing inflammation markers in vitro.
- Antidiabetic activity : Compounds containing the benzothiazole moiety have been linked to improved glucose metabolism in diabetic models .
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Antitumor Activity : A study evaluated various derivatives against HL-60 and A549 cell lines using MTT assays. The results indicated that modifications at the carboxylic acid position significantly enhanced cytotoxicity .
- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
Properties
IUPAC Name |
6-nitro-1,3-benzothiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4S/c11-8(12)7-9-5-2-1-4(10(13)14)3-6(5)15-7/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVPVVGWNZWOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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